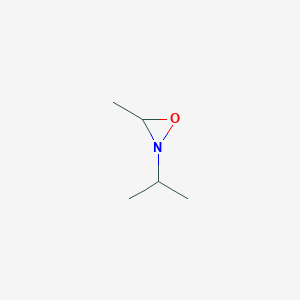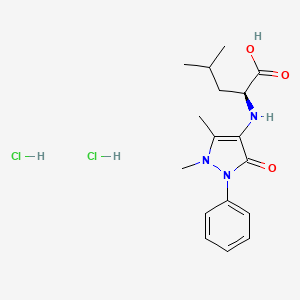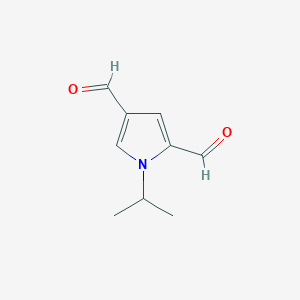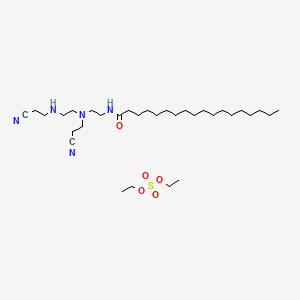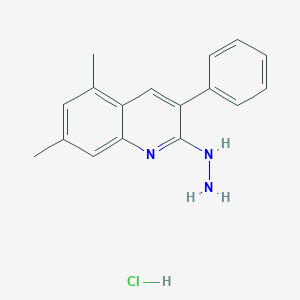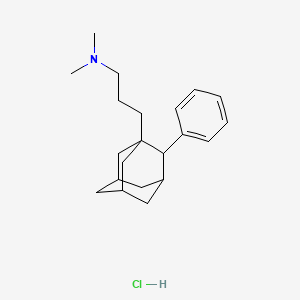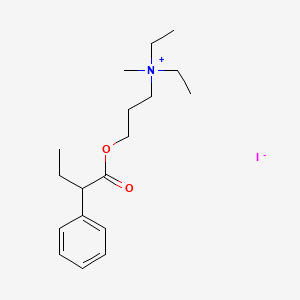
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, 2-phenylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide is a quaternary ammonium compound. It is known for its unique structure, which includes a phenylbutanoyloxy group attached to a propyl chain, making it a compound of interest in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents like acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to ensure complete quaternization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of surfactants and detergents.
Wirkmechanismus
The mechanism of action of diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This makes it effective as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraethylammonium iodide
- Tetramethylammonium iodide
- Benzyltrimethylammonium iodide
Uniqueness
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide is unique due to its phenylbutanoyloxy group, which imparts specific chemical and biological properties not found in simpler quaternary ammonium compounds. This structural feature enhances its ability to interact with biological membranes and makes it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
73664-07-0 |
|---|---|
Molekularformel |
C18H30INO2 |
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium;iodide |
InChI |
InChI=1S/C18H30NO2.HI/c1-5-17(16-12-9-8-10-13-16)18(20)21-15-11-14-19(4,6-2)7-3;/h8-10,12-13,17H,5-7,11,14-15H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ADOMOBOBDDVOLP-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCC[N+](C)(CC)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


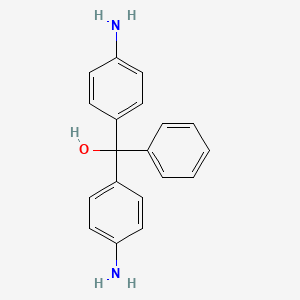
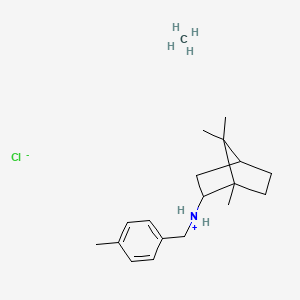
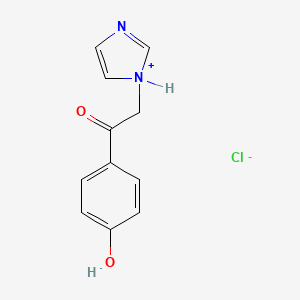
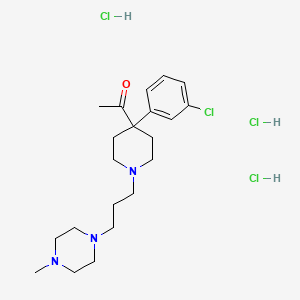

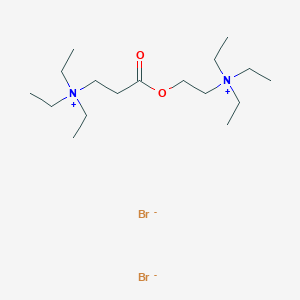
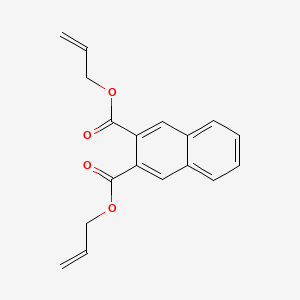
![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
